tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 116696-85-6
VCID: VC0046223
InChI: InChI=1S/C19H29NO6S/c1-19(2,3)26-18(21)20-15(13-25-17-11-7-8-12-24-17)14-27(22,23)16-9-5-4-6-10-16/h4-6,9-10,15,17H,7-8,11-14H2,1-3H3,(H,20,21)/t15-,17?/m0/s1
SMILES: CC(C)(C)OC(=O)NC(COC1CCCCO1)CS(=O)(=O)C2=CC=CC=C2
Molecular Formula: C19 H29 N O6 S
Molecular Weight: 399.51

tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate

CAS No.: 116696-85-6

Cat. No.: VC0046223

Molecular Formula: C19 H29 N O6 S

Molecular Weight: 399.51

* For research use only. Not for human or veterinary use.

tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate - 116696-85-6

Specification

CAS No. 116696-85-6
Molecular Formula C19 H29 N O6 S
Molecular Weight 399.51
IUPAC Name tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate
Standard InChI InChI=1S/C19H29NO6S/c1-19(2,3)26-18(21)20-15(13-25-17-11-7-8-12-24-17)14-27(22,23)16-9-5-4-6-10-16/h4-6,9-10,15,17H,7-8,11-14H2,1-3H3,(H,20,21)/t15-,17?/m0/s1
SMILES CC(C)(C)OC(=O)NC(COC1CCCCO1)CS(=O)(=O)C2=CC=CC=C2

Introduction

tert-Butyl N-[(2S)-1-(Benzenesulfonyl)-3-(Oxan-2-yloxy)Propan-2-yl]Carbamate is a complex organic compound that belongs to the class of carbamates. It is characterized by its specific stereochemistry and functional groups, which include a benzenesulfonyl group, an oxan-2-yloxy group, and a carbamate moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its potential applications in drug development and as an intermediate in the synthesis of more complex molecules.

Synthesis and Applications

The synthesis of tert-Butyl N-[(2S)-1-(Benzenesulfonyl)-3-(Oxan-2-yloxy)Propan-2-yl]Carbamate typically involves multiple steps, including the formation of the benzenesulfonyl and oxan-2-yloxy functionalities, followed by the introduction of the carbamate group. This compound can serve as an intermediate in the synthesis of more complex molecules, potentially leading to pharmaceuticals or other biologically active compounds.

Safety and Handling

Handling of tert-Butyl N-[(2S)-1-(Benzenesulfonyl)-3-(Oxan-2-yloxy)Propan-2-yl]Carbamate requires caution due to its potential chemical reactivity and sensitivity. It is advisable to follow standard laboratory safety protocols, including the use of protective equipment and working in a well-ventilated area.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator